Junosine

Description

This compound has been reported in Atalantia monophylla, Bosistoa transversa, and Swinglea glutinosa with data available.

Properties

IUPAC Name |

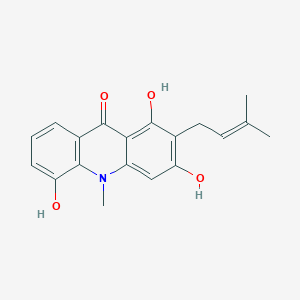

1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(22)9-13-16(18(11)23)19(24)12-5-4-6-14(21)17(12)20(13)3/h4-7,9,21-23H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKCXKMKJZNVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2C)C(=CC=C3)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153938 | |

| Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Junosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103956-34-9 | |

| Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103956-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Junosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ25P8L4CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Junosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 213 °C | |

| Record name | Junosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Junosine in Plants

For Immediate Release

A Deep Dive into the Molecular Architecture of a Unique Plant Alkaloid

This technical guide offers a comprehensive exploration of the proposed biosynthetic pathway of Junosine, a notable acridone alkaloid found in select plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on acridone alkaloid biosynthesis, identifies the key enzymatic players, and outlines the molecular transformations leading to the formation of this compound's intricate structure. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this guide constructs a putative pathway based on established principles of plant secondary metabolism, particularly within the Rutaceae family, and provides a framework for future research.

Introduction: The Enigmatic this compound

This compound, with the chemical structure 1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-en-1-yl)-9,10-dihydroacridin-9-one, is not a nucleoside as its name might misleadingly suggest, but a complex acridone alkaloid.[1][2] Acridone alkaloids are a class of nitrogen-containing secondary metabolites known for their diverse biological activities. This compound has been identified in plant species belonging to the Rutaceae family, including Atalantia monophylla, Bosistoa transversa, Swinglea glutinosa, and various Citrus species.[2] The unique structural features of this compound, including its polycyclic aromatic core, hydroxylation pattern, and prenyl moiety, make its biosynthesis a subject of significant scientific interest.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process, commencing with a primary metabolite from the shikimate pathway and culminating in a series of modifications to the acridone scaffold. The pathway can be conceptually divided into three main stages: formation of the acridone core, hydroxylation, and prenylation.

Figure 1: Proposed Biosynthetic Pathway of this compound

A schematic representation of the putative biosynthetic pathway of this compound, highlighting the key intermediates and enzyme classes involved.

Formation of the Acridone Core

The journey to this compound begins with chorismate , a key intermediate of the shikimate pathway.

-

Anthranilate Synthase (AS): Chorismate is converted to anthranilic acid . In plants that produce acridone alkaloids, it has been observed that there can be duplicate genes for this enzyme, with one isoform being less sensitive to feedback inhibition by tryptophan, thus ensuring a steady supply of anthranilate for alkaloid biosynthesis.

-

Anthranilate N-methyltransferase (ANMT): The amino group of anthranilic acid is methylated to form N-methylanthranilic acid . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4] This step is a critical branch point, diverting anthranilate from primary metabolism into the acridone alkaloid pathway.[5]

-

CoA Ligation: N-methylanthranilic acid is then activated by the attachment of Coenzyme A, a reaction likely catalyzed by a CoA ligase , to form N-methylanthraniloyl-CoA .

-

Acridone Synthase (ACS): This key enzyme, a type III polyketide synthase, catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the characteristic tricyclic acridone scaffold.[3][6] The product of this reaction is 1,3-dihydroxy-N-methylacridone .[1][6][7]

Hydroxylation of the Acridone Core

The acridone scaffold undergoes further modifications to achieve the specific hydroxylation pattern of this compound. This compound possesses a hydroxyl group at the C-5 position, in addition to the hydroxyl groups at C-1 and C-3 introduced by acridone synthase. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase . These enzymes are well-known for their role in the oxidation of various secondary metabolites in plants, including alkaloids.[8] While the specific P450 responsible for the C-5 hydroxylation of the acridone ring in this compound biosynthesis has not been identified, it represents a plausible enzymatic step leading to the intermediate 1,3,5-trihydroxy-N-methylacridone .

Prenylation of the Hydroxylated Acridone

The final defining step in the biosynthesis of this compound is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the acridone core at the C-2 position. This reaction is catalyzed by a prenyltransferase , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring. Plant prenyltransferases are a diverse group of enzymes, often membrane-bound, that play a crucial role in the diversification of secondary metabolites.[2][9] The specific prenyltransferase responsible for the C-2 prenylation of 1,3,5-trihydroxy-N-methylacridone to yield this compound is yet to be characterized.

Key Enzymes and Their Properties

While specific quantitative data for the enzymes in the this compound pathway are largely unavailable, information on homologous enzymes from other acridone alkaloid-producing plants provides valuable insights.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Localization |

| Anthranilate Synthase | Chorismate | Anthranilic Acid | Mg2+ | Plastids |

| Anthranilate N-methyltransferase | Anthranilic Acid, SAM | N-Methylanthranilic Acid, SAH | - | Cytosol |

| Acridone Synthase | N-Methylanthraniloyl-CoA, 3x Malonyl-CoA | 1,3-Dihydroxy-N-methylacridone | - | Cytosol |

| Cytochrome P450 (putative) | 1,3-Dihydroxy-N-methylacridone | 1,3,5-Trihydroxy-N-methylacridone | NADPH, O2 | Endoplasmic Reticulum |

| Prenyltransferase (putative) | 1,3,5-Trihydroxy-N-methylacridone, DMAPP | This compound | Mg2+ | Plastids/ER |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound biosynthetic pathway are not yet established. However, general methodologies for assaying the key enzyme classes involved can be adapted from studies on other plant secondary metabolic pathways.

Anthranilate N-methyltransferase (ANMT) Assay

This protocol is adapted from studies on ANMT from Ruta graveolens.

Objective: To determine the activity of ANMT by measuring the formation of N-methylanthranilate.

Materials:

-

Enzyme extract (from plant tissue or heterologous expression system)

-

Anthranilic acid

-

S-adenosyl-L-[methyl-14C]methionine

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, anthranilic acid, and the enzyme extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-14C]methionine.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the radioactive product (N-methylanthranilate) with an organic solvent (e.g., ethyl acetate).

-

Measure the radioactivity of the organic phase using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit time.

Figure 2: Experimental Workflow for ANMT Assay

A flowchart illustrating the key steps in a typical radioenzymatic assay for Anthranilate N-methyltransferase activity.

Acridone Synthase (ACS) Assay

This protocol is based on the characterization of ACS from Ruta graveolens.

Objective: To measure the activity of ACS by quantifying the formation of 1,3-dihydroxy-N-methylacridone.

Materials:

-

Enzyme extract

-

N-methylanthraniloyl-CoA

-

[2-14C]Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Quenching solution (e.g., methanol)

-

HPLC system with a radioactivity detector or a UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, N-methylanthraniloyl-CoA, and the enzyme extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Start the reaction by adding [2-14C]Malonyl-CoA.

-

Incubate for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the radioactive product, 1,3-dihydroxy-N-methylacridone.

-

Calculate enzyme activity based on the rate of product formation.

Future Directions and Conclusion

The biosynthetic pathway of this compound presented here is a robust hypothesis grounded in the established principles of acridone alkaloid biosynthesis. However, significant research is required to fully elucidate the pathway and characterize its constituent enzymes. Key areas for future investigation include:

-

Identification and characterization of the specific cytochrome P450 monooxygenase(s) responsible for the C-5 hydroxylation of the acridone core.

-

Discovery and functional analysis of the prenyltransferase(s) that catalyze the C-2 prenylation of the hydroxylated acridone intermediate.

-

Determination of the kinetic parameters and substrate specificities of all enzymes in the pathway to understand the regulation of this compound biosynthesis.

-

Investigation of the subcellular localization of the enzymes to understand the metabolic channeling of intermediates.

-

Elucidation of the regulatory networks that control the expression of the biosynthetic genes in response to developmental and environmental cues.

A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of this and other structurally related acridone alkaloids with potential pharmaceutical applications. The methodologies and frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of scientific inquiry.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acridone alkaloids - Wikipedia [en.wikipedia.org]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prenylation of aromatic compounds, a key diversification of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Junosine: A Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junosine is a naturally occurring acridone alkaloid found in various plant species, particularly within the citrus family.[1][2] Despite its identification and basic characterization, the body of research on its biological activities, mechanism of action, and specific signaling pathways remains notably limited.[1][2] This technical guide serves as a consolidated resource on the known physical and chemical properties of this compound, compiled from available databases and literature. It provides a summary of its structural and physicochemical data, outlines generalized experimental protocols for its isolation and characterization, and highlights the current gaps in scientific knowledge to guide future research endeavors.

Physicochemical Properties

This compound is classified as an acridone, which is an acridine molecule containing a ketone group on the C9 carbon.[1] It is recognized as a solid at room temperature.[3][4] Its structural and chemical properties are summarized below.

General and Structural Properties

The fundamental identifiers and structural details of this compound are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one | [3] |

| Synonyms | 1,3,5-Trihydroxy-10-methyl-2-prenylacridone | [1] |

| CAS Number | 103956-34-9 | [1][3][4] |

| Chemical Formula | C₁₉H₁₉NO₄ | [1][3] |

| Molecular Weight | 325.36 g/mol | [4][5] |

| Monoisotopic Mass | 325.131408101 Da | [1] |

| Physical Description | Solid | [3] |

| Melting Point | 210 - 213 °C | [1][3][4] |

| Natural Sources | Citrus, Atalantia monophylla, Bosistoa transversa, Swinglea glutinosa | [1][3][5] |

Table 1: General and Structural Properties of this compound.

Predicted Physicochemical Data

Quantitative predictions for solubility, partitioning, and other physicochemical parameters are crucial for drug development and experimental design. The following data (Table 2) has been derived from computational models.

| Property | Predicted Value | Source |

| Water Solubility | 0.074 g/L | ALOGPS[1] |

| logP (Octanol-Water Partition) | 3.07 - 4.59 | ALOGPS, ChemAxon[1] |

| pKa (Strongest Acidic) | 7.88 | ChemAxon[1] |

| Density | 1.329 ± 0.06 g/cm³ | Predicted[4] |

| Boiling Point | 554.2 ± 49.0 °C | Predicted[4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

Table 2: Predicted Physicochemical Properties of this compound.

Methodologies and Experimental Protocols

Specific, published experimental protocols for this compound are scarce. Therefore, this section provides generalized, standard methodologies for the extraction, purification, and characterization of acridone alkaloids from plant sources, which can be adapted for the study of this compound.

General Protocol for Extraction and Isolation

The isolation of this compound from a plant matrix (e.g., powdered citrus peel or Atalantia monophylla root) would typically follow a multi-step solvent extraction and chromatographic purification process.[5][6]

-

Preparation of Plant Material: The plant material (e.g., root bark) is dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction, often using methanol or an aqueous ethanol solution.[6] This can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) to improve efficiency.[7]

-

Defatting: The resulting crude extract is often defatted by partitioning with a nonpolar solvent like n-hexane to remove lipids and other lipophilic substances.[6]

-

Solvent-Solvent Partitioning: The defatted extract is dissolved in an aqueous solution and partitioned against a moderately polar solvent, such as n-butanol. Alkaloids like this compound are expected to preferentially move into the n-butanol phase.[6]

-

Purification: The n-butanol fraction is concentrated under reduced pressure. The resulting residue is then subjected to chromatographic techniques for final purification. This may involve:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.[6]

-

Macroporous Resin Chromatography: An effective method for purifying and concentrating alkaloids from crude extracts.[7]

-

High-Performance Liquid Chromatography (HPLC): Used as a final polishing step to achieve high purity.

-

General Protocol for Structural Characterization

Once a purified sample of this compound is obtained, its structure is confirmed using a combination of spectroscopic techniques.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the elemental formula (C₁₉H₁₉NO₄). Fragmentation patterns can provide clues about the molecule's substructures.[8][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), amine (N-H), ketone (C=O), and aromatic (C=C) groups.[8][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The integration of signals indicates the relative number of protons, while splitting patterns reveal adjacent protons.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., sp², sp³, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.[11][12]

-

2D NMR (COSY, HMQC/HSQC, HMBC): These advanced techniques are used to establish the connectivity between atoms and definitively assemble the complete molecular structure.[12]

-

Visualization of Experimental Workflow

The logical flow from raw plant material to a fully characterized compound is depicted below.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of this compound. Currently, there are no published studies detailing specific signaling pathways modulated by this compound.

It is important to note that searches for "this compound signaling" may inadvertently yield results for the c-Jun N-terminal kinase (JNK) signaling pathway due to the similarity in names.[13][14][15] However, there is no evidence to suggest that the natural product this compound is related to or interacts with the c-Jun protein or the JNK pathway. This represents a critical area for future investigation. Potential research could explore its activity in areas common for alkaloids, such as antimicrobial, anti-inflammatory, or cytotoxic effects.

Conclusion and Future Directions

This compound is a well-defined natural product with established physicochemical properties but remains functionally uncharacterized. Its structure as an acridone alkaloid suggests potential for biological activity, yet this has not been explored. The data and generalized protocols presented in this guide provide a foundation for researchers to undertake such studies.

Future research should prioritize:

-

Systematic Biological Screening: Evaluating this compound across a range of bioassays to identify potential therapeutic activities.

-

Mechanism of Action Studies: Elucidating how this compound exerts its effects at a molecular level.

-

Target Identification: Identifying the specific proteins and signaling pathways that this compound interacts with.

Filling these knowledge gaps is essential to unlock the potential therapeutic value of this compound.

References

- 1. Showing Compound this compound (FDB017373) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | C19H19NO4 | CID 15286413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Alkaloids | 103956-34-9 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasound-Assisted green extraction and resin purification of Hypaphorine from Nanhaia speciosa using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. A novel c-Jun-dependent signal transduction pathway necessary for the transcriptional activation of interferon gamma response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Spectral Analysis of Junosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Junosine, a naturally occurring acridone alkaloid. Due to the limited availability of specific experimental data for this compound, this document presents representative spectral characteristics of the acridone alkaloid class for NMR, MS, and IR analyses. Detailed experimental protocols for the spectroscopic analysis of natural products are also provided.

Spectroscopic Data

The following tables summarize the characteristic spectral data for acridone alkaloids, which can be considered representative for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Acridone Alkaloids

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||

| Proton Type | Chemical Shift (δ, ppm) | Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.5 | Aromatic Carbons | 100 - 150 |

| N-CH₃ Protons | 3.5 - 4.0 | N-CH₃ Carbon | 30 - 40 |

| O-CH₃ Protons | 3.8 - 4.2 | O-CH₃ Carbon | 55 - 65 |

| Prenyl Group Protons | 1.5 - 5.5 | Prenyl Group Carbons | 20 - 140 |

| Hydroxyl Protons | 9.0 - 14.0 (broad) | Carbonyl Carbon (C=O) | 170 - 190 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern of the acridone core and the solvent used.

Mass Spectrometry (MS)

Table 2: General Mass Spectrometry Fragmentation Patterns for Acridone Alkaloids

| Ion Type | Description |

| Molecular Ion (M⁺) | Typically a prominent peak, indicating the molecular weight of the compound. |

| [M-CH₃]⁺ | Loss of a methyl group, common in N-methylated acridones. |

| [M-CO]⁺ | Loss of a carbonyl group, a characteristic fragmentation of the acridone core. |

| [M-Prenyl]⁺ | Loss of the prenyl side chain, if present. |

| Retro-Diels-Alder Fragments | Complex fragmentation of the heterocyclic ring system. |

Note: The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Acridone Alkaloids

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (in unsubstituted acridone) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (acridone carbonyl) | Stretching | 1610 - 1650 (strong) |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K (25 °C).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation:

-

For Electron Ionization (EI): A Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced via the GC, which separates it from any impurities before it enters the ion source.

-

For Electrospray Ionization (ESI): A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

-

Acquisition Parameters (ESI-MS Example):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For alkaloids, positive mode is common.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.

-

Mass Range: A broad range is initially scanned (e.g., m/z 100-1000) to identify the molecular ion, followed by targeted MS/MS experiments for fragmentation analysis.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose a fragmentation pattern that is consistent with the structure of this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the dried this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for this compound Analysis.

Junosine: A Technical Overview of Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junosine, a naturally occurring acridone alkaloid, has been the subject of limited but focused investigation into its biological activities. This technical guide synthesizes the current publicly available data on this compound, with a primary focus on its evaluation within the context of anti-allergic research. While the broader class of acridone alkaloids exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, specific quantitative data for this compound remains sparse. This document presents the known information on this compound, details the experimental context of its investigation, and provides a framework for understanding its potential, alongside that of related compounds.

Chemical Identity and Occurrence

This compound is an acridone alkaloid with the chemical formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol . Its structure features a prenylated acridone core.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| IUPAC Name | 1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9(10H)-one |

| Synonyms | 1,3,5-Trihydroxy-10-methyl-2-prenylacridone |

| CAS Number | 103956-34-9 |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

This compound is a natural product found in plant species belonging to the Rutaceae family. It has been isolated from the roots of Atalantia monophylla and has also been reported in Swinglea glutinosa. While the name might suggest a connection to Citrus junos (Yuzu), the primary source of its isolation in key studies is Atalantia monophylla.

Known Biological Activities

The most prominently reported biological evaluation of this compound is in the context of anti-allergic activity.

Anti-Allergic Activity

A key study by Chukaew et al. (2008) investigated the anti-allergic properties of eleven acridone alkaloids isolated from the roots of Atalantia monophylla, including this compound. The study utilized an in vitro model to assess the inhibitory effect of these compounds on the degranulation of rat basophilic leukemia (RBL-2H3) cells. While the study provided specific IC₅₀ values for three other acridone alkaloids, no such data was reported for this compound, suggesting it may have exhibited low potency or was inactive in this particular assay.

Table 2: Anti-Allergic Activity of Acridone Alkaloids from Atalantia monophylla

| Compound | IC₅₀ (µM) on β-hexosaminidase release |

| N-methylcyclo-atalaphylline-A | 40.1 |

| Buxifoliadine-E | 6.1 |

| Citrusinine-I | 18.7 |

| This compound | Data not reported |

The following is a generalized protocol based on similar anti-allergic activity assays:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compounds (e.g., this compound and other acridone alkaloids) for a specified period.

-

Antigenic Stimulation: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

-

Quantification of β-Hexosaminidase Release: The release of β-hexosaminidase, an indicator of degranulation, is measured. An aliquot of the supernatant is incubated with a substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate buffer. The reaction is stopped, and the absorbance is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase inhibition is calculated relative to the control (stimulated cells without the test compound). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme release, is then determined.

Experimental workflow for assessing the anti-allergic activity of this compound.

Other Potential Activities

While direct experimental data for this compound is limited, the broader class of acridone alkaloids has been investigated for various other biological activities. These studies provide a basis for potential future research on this compound.

-

Anticancer Activity: Some commercial suppliers note that this compound has been "researched for anti-cancer activity," however, no specific studies or quantitative data are publicly available to substantiate this claim. Other acridone alkaloids from Atalantia monophylla have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (LNCaP), neuroblastoma (SH-SY5Y), hepatoblastoma (HepG2), and colorectal cancer (HT29).

-

Anti-inflammatory Activity: Acridone alkaloids are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators.

-

Antiviral Activity: Certain acridone alkaloids have been reported to exhibit antiviral properties.

-

Neuroprotective Effects: A study on acridone alkaloids from Atalantia monophylla investigated their potential to inhibit Aβ₁₋₄₂ aggregation, suggesting a possible role in Alzheimer's disease research.

It is important to emphasize that these activities have been demonstrated for the general class of acridone alkaloids, and specific experimental validation for this compound is not yet available in the public domain.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other acridone alkaloids and related compounds, several pathways could be of interest for future investigation. For instance, in the context of anti-allergic and anti-inflammatory responses, the inhibition of degranulation in mast cells involves complex signaling cascades that are initiated by the cross-linking of IgE receptors.

Hypothetical signaling pathway in mast cell degranulation and potential points of inhibition for this compound.

Conclusion and Future Directions

This compound is a defined natural product with a known chemical structure. However, its biological activities remain largely underexplored. The primary investigation into its anti-allergic potential did not yield significant positive results in the reported assay. The broader pharmacological activities associated with acridone alkaloids suggest that this compound may possess other, as-yet-undiscovered properties.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound in a wider range of biological assays, including various cancer cell lines, viral replication models, and assays for anti-inflammatory and neuroprotective effects.

-

Quantitative Analysis: Determining key metrics such as IC₅₀ and EC₅₀ values for any observed activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound may exert its effects.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting both the current knowledge and the significant opportunities for further investigation.

The Discovery of Junosine: A Historical and Technical Overview for Researchers

Junosine, a naturally occurring acridone alkaloid, was first isolated and identified from the bark of Citrus junos Tanaka, a citrus fruit native to East Asia. This technical guide provides a comprehensive overview of the historical discovery, initial reporting, and early characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Discovery and First Report

The seminal report on the discovery of this compound emerged from the extensive phytochemical investigations of Formosan Rutaceous plants. In a 1986 publication in the journal Phytochemistry, researchers Tian-Shung Wu, Hiroshi Furukawa, and Chang-Sheng Kuoh detailed the isolation and structural elucidation of several new and known alkaloids from the bark of Citrus junos. Among the novel compounds was this compound, named after the plant species from which it was first identified.

The research was conducted at the Department of Applied Chemistry, Providence College of Arts and Science in Taichung, Taiwan, and the Faculty of Pharmacy, Meijo University in Nagoya, Japan. The collaborative effort led to the successful characterization of this compound's chemical structure, which was determined to be 1,3,5-trihydroxy-10-methyl-2-(3-methyl-2-butenyl)-9(10H)-acridinone.

Initial Isolation and Characterization

The pioneering work by Wu and his colleagues laid the foundation for all subsequent research on this compound. The following sections detail the experimental protocols and quantitative data from their initial report.

Experimental Protocols

Plant Material: The bark of Citrus junos Tanaka was collected in Taiwan. A voucher specimen was deposited at the herbarium of the National Cheng Kung University in Tainan, Taiwan.

Extraction and Isolation: The dried and powdered bark of C. junos (3.5 kg) was extracted with methanol (MeOH) at room temperature. The methanolic extract was then partitioned between chloroform (CHCl3) and water. The chloroform-soluble portion was further subjected to a series of column chromatography steps to separate the constituent compounds.

A key step in the isolation of the alkaloidal components involved an acid-base partitioning of the chloroform extract. The extract was treated with a 5% aqueous solution of hydrochloric acid (HCl). The acidic solution, containing the protonated alkaloids, was then made basic with ammonia (NH3) and re-extracted with chloroform. This process effectively separated the basic alkaloids from the neutral and acidic components of the initial extract.

The resulting crude alkaloid mixture was then meticulously separated using column chromatography on silica gel. Elution was performed with a gradient of chloroform and methanol, yielding several fractions. This compound was isolated from one of these fractions and further purified by preparative thin-layer chromatography (TLC).

Structural Elucidation: The chemical structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Ultraviolet (UV) Spectroscopy: To identify the chromophore system characteristic of acridone alkaloids.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the number and connectivity of protons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

The combined data from these analyses allowed for the unambiguous assignment of the structure of this compound.

Quantitative Data

The initial report by Wu et al. provides the following quantitative data regarding the isolation of this compound:

| Parameter | Value |

| Plant Material (Dried Bark) | 3.5 kg |

| Yield of this compound | 15 mg |

First Reported Biological Activity

The 1986 paper by Wu, Furukawa, and Kuoh focused primarily on the isolation and structural characterization of the alkaloids from Citrus junos. While this foundational study did not include a detailed investigation of the biological activities of this compound, subsequent research has explored its potential pharmacological effects.

Later studies, such as a 2008 paper on acridone alkaloids from Atalantia monophylla, have investigated the biological properties of extracts containing this compound and related compounds. For instance, some acridone alkaloids have demonstrated anti-allergic activities. However, the specific biological activity of purified this compound was not detailed in these initial reports. The discovery and characterization of this compound have, nevertheless, provided a valuable molecule for further pharmacological screening and drug discovery efforts.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the collection of plant material to the structural elucidation of this compound.

This guide provides a foundational understanding of the historical discovery and initial scientific reporting of this compound. For researchers and professionals in drug development, this information serves as a critical starting point for further investigation into the synthesis, biological activity, and potential therapeutic applications of this fascinating natural product.

Junosine Solubility: A Technical Guide for Researchers

For immediate release.

This technical guide provides a comprehensive overview of the solubility characteristics of Junosine (CAS No. 103956-34-9), a naturally occurring acridone alkaloid.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide summarizes available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a member of the acridone class of organic compounds and is classified as a natural product.[1][2] It has been identified in plants such as Atalantia monophylla, Bosistoa transversa, and Swinglea glutinosa.[3]

Molecular Formula: C₁₉H₁₉NO₄[3] Molecular Weight: 325.36 g/mol [3] Melting Point: 210 - 213 °C[3]

This compound Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. The following table summarizes the available data and provides qualitative assessments based on general chemical principles for alkaloids.

| Solvent | Quantitative Solubility | Qualitative Assessment & Notes |

| Water | 0.6031 mg/L @ 25 °C (estimated)[4][5] 0.074 g/L (predicted)[2] | As with most alkaloids, this compound is poorly soluble in water.[6][7] The available data are computational estimates and predictions, and a significant discrepancy exists between them. |

| DMSO | Data not available | This compound is expected to be soluble in Dimethyl Sulfoxide (DMSO).[1] DMSO is a polar aprotic solvent known to dissolve a wide range of both polar and nonpolar compounds.[8] |

| Ethanol | Data not available | This compound is likely to be soluble in ethanol. Alkaloids generally show good solubility in alcohols.[4][6] |

| Methanol | Data not available | Similar to ethanol, this compound is expected to be soluble in methanol due to the general solubility characteristics of alkaloids in polar organic solvents. |

| Acetone | Data not available | Acetone is a polar aprotic solvent, and it is probable that this compound exhibits some degree of solubility in it, as is common for alkaloids.[6] |

Note: The lack of consistent, experimentally determined quantitative solubility data underscores the importance of empirical testing for specific research applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9] The following protocol provides a generalized procedure.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[9]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a UV detector.[9] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways

Currently, there is a notable lack of published research on the specific signaling pathways in which this compound may be involved. Further investigation is required to elucidate its biological activities and mechanisms of action.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While some estimated and predicted data for water solubility exist, there is a clear need for experimental determination of its solubility in common organic laboratory solvents. The provided shake-flask protocol offers a standardized approach for researchers to obtain this critical data for their drug development and scientific investigations.

References

- 1. This compound | Alkaloids | 103956-34-9 | Invivochem [invivochem.com]

- 2. Showing Compound this compound (FDB017373) - FooDB [foodb.ca]

- 3. This compound | C19H19NO4 | CID 15286413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. This compound [flavscents.com]

- 6. Alkaloids [m.chemicalbook.com]

- 7. Alkaloid - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Therapeutic Potential of Junosine: A Technical Guide to Putative Targets and Mechanisms

Disclaimer: Scientific literature on the specific therapeutic targets and mechanisms of action of Junosine is currently unavailable. This document, therefore, provides a comprehensive overview of the potential therapeutic avenues for this compound by examining the well-documented biological activities of its chemical class—acridone alkaloids—and compounds isolated from one of its reported natural sources, Citrus junos. The information presented herein is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic promise of this novel compound.

Introduction to this compound

This compound is a naturally occurring acridone alkaloid. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The core acridone structure provides a scaffold for diverse chemical modifications, leading to a wide array of pharmacological properties.

Potential Therapeutic Arenas

Based on the activities of related acridone alkaloids and phytochemicals from Citrus junos, this compound could plausibly be investigated for its therapeutic potential in the following areas:

-

Oncology: Many acridone derivatives exhibit potent anticancer activity.[3][4]

-

Inflammatory Disorders: Both acridone alkaloids and extracts from Citrus junos have demonstrated significant anti-inflammatory properties.[1][5][6]

-

Neurodegenerative Diseases: Certain acridone alkaloids have shown promise as agents against neurodegenerative conditions like Alzheimer's disease.[7]

-

Infectious Diseases: The acridine scaffold is a known pharmacophore in various antimicrobial and antiviral agents.[1]

Putative Therapeutic Targets and Mechanisms of Action

This section outlines the potential molecular targets and signaling pathways that this compound may modulate, extrapolated from studies on related compounds.

The anticancer potential of acridone alkaloids is multifaceted, involving several key cellular processes.

3.1.1 DNA Intercalation and Topoisomerase Inhibition:

A primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA and inhibit the activity of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[3][4]

3.1.2 Cell Cycle Arrest and Apoptosis Induction:

Extracts from Citrus junos have been shown to inhibit the proliferation of non-small-cell lung cancer cells and induce apoptosis. This is often associated with the activation of caspases, such as caspase-3, which are key executioners of apoptosis. Carotenoid extracts from citrus have been found to induce apoptosis through the mitochondrial-mediated pathway by up-regulating BAX and down-regulating Bcl-2.

Quantitative Data on Anticancer Activity of Citrus Extracts:

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| Lemon Juice | HL-60 | Growth Inhibition | 1.4% | [8] |

| Orange Juice | HL-60 | Growth Inhibition | 4.4% | [8] |

Experimental Protocol: MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway: Apoptosis Induction by Acridone Alkaloids

Caption: Putative pathway for this compound-induced apoptosis.

The anti-inflammatory effects of compounds from Citrus junos are primarily attributed to the modulation of key inflammatory mediators and signaling pathways.

3.2.1 Inhibition of Pro-inflammatory Cytokines and Mediators:

Limonoids from Citrus junos have been shown to downregulate the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α).[6] Furthermore, isogosferol, a furanocoumarin from Citrus junos, inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

3.2.2 Modulation of NF-κB and MAPK Signaling Pathways:

The anti-inflammatory activities of Citrus junos compounds are linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][9] Limonene from Citrus junos has been shown to diminish monocyte chemoattractant protein-1 (MCP-1) production via NF-κB activation.[9]

Quantitative Data on Anti-inflammatory Activity of Citrus junos Compounds:

| Compound | Cell Line | Target | Effect | Concentration | Reference |

| Methyl sudachinoid A | HT-29 | IL-8 Production | Inhibition | 10 µM | [6] |

| Sudachinoid B | HT-29 | IL-8 Production | Inhibition | 10 µM | [6] |

| Isogosferol | RAW 264.7 | NO Production | Inhibition | - | [5] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Sample Collection: Collect the cell culture supernatant after 24 hours.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Signaling Pathway: Inhibition of Inflammatory Response

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Anti-Inflammatory Activities of Isogosferol, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sudachinoid- and Ichangensin-Type Limonoids from Citrus junos Downregulate Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Potential of Citrus Juices and Their Extracts: A Systematic Review of Both Preclinical and Clinical Studies [frontiersin.org]

- 9. Anti-inflammatory effects of limonene from yuzu (Citrus junos Tanaka) essential oil on eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Junosine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junosine, an acridone alkaloid identified in plants such as Atalantia monophylla and species of the Citrus genus, represents a class of heterocyclic compounds with emerging therapeutic potential.[1] Acridone alkaloids, characterized by their tricyclic aromatic structure, have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and anti-allergic properties.[1][2][3][4][5][6] This guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of this compound, offering a foundational framework for its exploration in drug discovery and development.

This compound: A Profile

This compound is chemically identified as 1,3,5-trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone. Its structure confers specific physicochemical properties that are pivotal for its biological interactions and can be computationally modeled to predict its bioactivity spectrum.

Quantitative Bioactivity Data of Related Acridone Alkaloids

While specific quantitative bioactivity data for this compound is not extensively available in public literature, data from structurally related acridone alkaloids provide valuable insights into its potential therapeutic efficacy. The following table summarizes key quantitative findings for compounds with the same acridone core.

| Compound | Bioactivity | Assay | Quantitative Measurement | Source |

| Citrusinine-I | Anti-Herpes Simplex Virus-1 (HSV-1) | Viral Replication Assay | ED50: 0.56 µg/mL | [7] |

| Citrusinine-I | Anti-Herpes Simplex Virus-2 (HSV-2) | Viral Replication Assay | ED50: 0.74 µg/mL | [7] |

| Buxifoliadine E | Anti-Allergic | RBL-2H3 Cell Degranulation Assay | IC50: 6.1 µM | [1] |

| N-methylcycloatalaphylline-A | Anti-Allergic | RBL-2H3 Cell Degranulation Assay | IC50: 40.1 µM | [1] |

| Citrusinine-I | Anti-Allergic | RBL-2H3 Cell Degranulation Assay | IC50: 18.7 µM | [1] |

| Melicopidine | Cytotoxicity against PC-3M (Prostate Cancer) | Cytotoxicity Assay | IC50: 12.5 µg/mL | [4] |

| Melicopidine | Cytotoxicity against LNCaP (Prostate Cancer) | Cytotoxicity Assay | IC50: 21.1 µg/mL | [4] |

| Melicopidine | Antimalarial (Chloroquine-resistant Dd2 strain) | Antimalarial Assay | IC50: 18.9 µg/mL | [4] |

| Glycocitrine I | Anti-SARS-CoV-2 Main Protease (in silico) | Molecular Docking | Binding Energy: -6.09 kcal/mol | [8] |

| 5-hydroxynoracronycine alcohol | Anti-SARS-CoV-2 Main Protease (in silico) | Molecular Docking | Binding Energy: -7.094 kcal/mol (6W63), -5.839 kcal/mol (5R82) | [8] |

Predicted Bioactivity Profile of this compound

An in silico prediction of this compound's bioactivity can be initiated using its chemical structure as input for various computational models and databases.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of this compound's bioactivity.

Caption: In Silico Bioactivity Prediction Workflow for this compound.

Potential Signaling Pathways

Based on the activities of related acridone alkaloids, this compound may modulate key signaling pathways implicated in cancer and inflammation.

ERK Signaling Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Some acridone alkaloids have been shown to inhibit the ERK pathway, suggesting a potential mechanism for anticancer activity.[3]

Caption: Potential Inhibition of the ERK Signaling Pathway by this compound.

JNK Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK family, is activated in response to stress stimuli and is involved in apoptosis and inflammation. Dimeric acridone alkaloids have been found to induce apoptosis through the activation of JNK mediated by reactive oxygen species (ROS).[9]

Caption: Potential Induction of Apoptosis via the JNK Pathway by this compound.

Experimental Protocols for Bioactivity Verification

Following in silico predictions, experimental validation is crucial. Below are outlines of key experimental protocols to assess the predicted bioactivities of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

-

Compound Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the viral plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.

Cytotoxicity Assay (WST-8 or MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., PC-3M, LNCaP) in 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add WST-8 or MTT reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the 50% inhibitory concentration (IC50).

Anti-Allergic Activity Assay (RBL-2H3 Degranulation Assay)

-

Cell Sensitization: Sensitize rat basophilic leukemia (RBL-2H3) cells with anti-dinitrophenyl (DNP) IgE.

-

Compound Pre-incubation: Pre-incubate the sensitized cells with various concentrations of this compound.

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).

-

β-Hexosaminidase Measurement: Measure the activity of the released β-hexosaminidase in the supernatant, which serves as a marker for degranulation.

-

Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, JNK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

Conclusion

The in silico prediction of this compound's bioactivity, guided by the known pharmacological profile of related acridone alkaloids, offers a powerful, resource-efficient approach to formulating hypotheses for its therapeutic applications. The computational workflow, coupled with an understanding of potentially modulated signaling pathways like ERK and JNK, provides a clear roadmap for subsequent experimental validation. The protocols outlined herein serve as a foundational guide for researchers to empirically test these predictions and further elucidate the therapeutic potential of this compound. This integrated approach is instrumental in accelerating the translation of natural product scaffolds into novel therapeutic agents.

References

- 1. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the inhibitory effects of some acridone alkaloids on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridone Alkaloids: In-Silico Investigation Against SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Junosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junosine is a naturally occurring acridone alkaloid found in plant species such as Atalantia monophylla. Its structure, 1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one, presents a poly-substituted aromatic core with potential for diverse biological activities, making it a molecule of interest for drug discovery and development. As of now, a standardized total synthesis protocol for this compound has not been widely reported in the scientific literature. This document provides a detailed, proposed synthetic strategy for this compound based on established organo-chemical transformations for the construction of acridone alkaloids. The protocols outlined herein are intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further investigation.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached by constructing the core acridone skeleton, followed by sequential functionalization. A plausible retrosynthetic analysis breaks down this compound into simpler, more readily available precursors.

Retrosynthetic Analysis of this compound

The key disconnections in the retrosynthesis of this compound (1) are the C-prenylation, the N-methylation, and the cyclization to form the acridone core. This leads back to N-methylanthranilic acid (5) and a substituted phloroglucinol derivative (6) as potential starting materials.

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Strategy

The proposed forward synthesis involves three main stages:

-

Formation of the Acridone Core: Synthesis of a 1,3,5-trihydroxyacridin-9-one intermediate via an acid-catalyzed condensation and cyclization reaction.

-

N-Methylation: Introduction of the methyl group at the N-10 position of the acridone ring.

-

Regioselective C-Prenylation: Introduction of the 3-methylbut-2-enyl (prenyl) group at the C-2 position.

Experimental Protocols

Caution: These are proposed protocols and require experimental validation and optimization. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 1,3,5-Trihydroxyacridin-9-one (Intermediate 3)

This protocol describes the synthesis of the acridone core via a condensation reaction between 2-amino-6-hydroxybenzoic acid and phloroglucinol.

Materials:

-

2-amino-6-hydroxybenzoic acid

-

Phloroglucinol

-

Eaton's Reagent (7.5% w/w P₂O₅ in methanesulfonic acid)

-

Deionized water

-

Methanol

Procedure:

-

To a solution of Eaton's reagent (50 mL), add 2-amino-6-hydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq).

-

Heat the reaction mixture to 80°C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold deionized water (500 mL).

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of deionized water until the filtrate is neutral.

-

Further purify the crude product by recrystallization from methanol to yield 1,3,5-trihydroxyacridin-9-one as a solid.

-

Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1,3,5-Trihydroxy-10-methylacridin-9-one (Intermediate 2)

This protocol details the N-methylation of the acridone core.

Materials:

-

1,3,5-Trihydroxyacridin-9-one (from Protocol 1)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,3,5-trihydroxyacridin-9-one (1.0 eq) in anhydrous DMF (20 mL/g of acridone).

-

Add anhydrous potassium carbonate (3.0 eq) to the solution.

-

Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,3,5-trihydroxy-10-methylacridin-9-one.

-

Characterize the product by spectroscopic methods.

Protocol 3: Synthesis of this compound (1) via Regioselective C-Prenylation

This protocol describes the final step of introducing the prenyl group. The regioselectivity of this Friedel-Crafts alkylation is directed by the existing hydroxyl groups. The C-2 position is activated by the flanking hydroxyl groups at C-1 and C-3.

Materials:

-

1,3,5-Trihydroxy-10-methylacridin-9-one (from Protocol 2)

-

Prenyl alcohol (3-methyl-2-buten-1-ol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,3,5-trihydroxy-10-methylacridin-9-one (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add prenyl alcohol (1.2 eq) to the solution.

-

Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 8-12 hours.

-

Monitor the formation of the product by TLC.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the resulting crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Proposed Synthetic Workflow and Data Summary

The overall workflow for the proposed synthesis of this compound is depicted below.

Standard Operating Procedure for the Purification of Junosine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction